1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and methylthio groups) is synthesized through a series of reactions, including halogenation and thiolation.
Attachment of the propan-2-one moiety: The propan-2-one group is introduced via a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylthio group may also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the methylthio group at a different position on the phenyl ring, which can affect its reactivity and biological activity.
1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group at a different position, leading to variations in its chemical and physical properties.
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-9(15-2)6-10(8)11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
DPTBLJVLKXRDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)C(F)F |
Origin of Product |
United States |
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